N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
This compound is a hybrid heterocyclic molecule featuring a benzo[c][1,2,5]thiadiazole core substituted with a fluoro group and two methyl groups at positions 6, 1, and 3, respectively. The thiadiazole ring is further modified with a sulfone group (2,2-dioxido). A propanamide linker connects this moiety to a 4-oxoquinazolin-3(4H)-yl group, a bicyclic system known for its pharmacological relevance.
Properties
IUPAC Name |
N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4S/c1-23-16-9-13(20)15(10-17(16)24(2)30(23,28)29)22-18(26)7-8-25-11-21-14-6-4-3-5-12(14)19(25)27/h3-6,9-11H,7-8H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPOKORSWGXLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)NC(=O)CCN3C=NC4=CC=CC=C4C3=O)F)N(S1(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C19H18F5N5O5S |
| Molecular Weight | 523.43 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 129896720 |
Anticancer Activity
Recent studies have indicated that compounds containing thiadiazole and quinazoline moieties exhibit significant anticancer properties. The presence of electron-withdrawing groups in the structure enhances the potency against various cancer cell lines.
Case Study: Cytotoxicity against Cancer Cell Lines
A study reported that derivatives of thiadiazole exhibited varying degrees of cytotoxicity against different cancer cell lines. Notably:
- Prostate Cancer (PC3) : IC50 values ranged from 0.3 µM to 5.0 µM.
- Breast Cancer (MCF7) : Compounds showed significant growth inhibition with GI50 values around -6.49.
The structure–activity relationship (SAR) indicated that modifications at the C-5 position of the thiadiazole ring were crucial for enhancing anticancer activity .
Antimicrobial Activity
The compound's derivatives have also been evaluated for their antimicrobial properties. Research has shown that:
- Gram-positive and Gram-negative Bacteria : Compounds with halogen substitutions exhibited increased antibacterial activity.
- Fungal Strains : Enhanced antifungal potential was observed with specific substitutions at the para position of the benzene ring.
Table: Antimicrobial Activity of Thiadiazole Derivatives
| Compound Type | Activity Against | Observations |
|---|---|---|
| Electron-withdrawing groups | Gram-positive bacteria | Increased activity noted |
| Electron-donating groups | Gram-negative bacteria | Moderate activity observed |
| Substituted thiadiazoles | Fungal strains | Significant inhibition reported |
Antioxidant Activity
The antioxidant potential of N-(6-fluoro...) derivatives has been explored as well. The presence of hydroxyl groups in certain analogs was linked to enhanced free radical scavenging activity.
Structure–Activity Relationship (SAR)
The SAR analysis highlighted that:
- Substituent Effects : Electron-donating groups improved anticancer and antioxidant activities.
- Positioning : The position of substituents on the thiadiazole ring significantly influenced biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
Key Differences
Bioactivity: The target compound’s 4-oxoquinazolinone group may offer superior antitumor effects compared to thiazole-based propanamides () but less specificity than boron-containing analogs () .
Synthetic Complexity : The sulfone and dimethyl groups on the benzo[c][1,2,5]thiadiazole core require precise oxidation steps, unlike simpler thiazole or triazole derivatives .
Solubility: Fluorine and sulfone groups enhance solubility compared to non-polar cyclohexane or arylthioether derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
